![molecular formula C10H7F3O2 B1349031 4,4,4-Trifluoro-3-phenylbut-2-enoic acid CAS No. 2143-93-3](/img/structure/B1349031.png)
4,4,4-Trifluoro-3-phenylbut-2-enoic acid
Overview
Description
“4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is a chemical compound with the CAS Number 2143-93-3 . It has a molecular weight of 216.16 . The IUPAC name for this compound is (2Z)-4,4,4-trifluoro-3-phenyl-2-butenoic acid .
Molecular Structure Analysis
The InChI code for “4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is 1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4,4,4-Trifluoro-3-phenylbut-2-enoic acid” is a solid at room temperature . .Scientific Research Applications
Plant Growth Regulation
4,4,4-Trifluoro-3-phenylbut-2-enoic acid has been found to have significant applications in the field of plant growth regulation . Substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids (TFIBAs), which are novel fluorinated plant growth regulators, were synthesized from substituted 2,2,2-trifluoro-l-(indole-3-)ethanols . These synthetic substituted TFIBAs showed marked root growth-promoting activity toward Chinese cabbage, lettuce, and rice plants .
Root Elongation Promotion
This compound has been found to promote root elongation in rice seedlings . A continuous supply of 10–5 mol L–1 TFIBA promoted the elongation of the seminal root of rice by approximately 80%, whereas elongation was inhibited approximately 40% by 10–4 mol L–1 TFIBA . The large vertical elongation of root cells apparently resulted in 15% thinning of the root diameter and inhibition of root hair formation .
Ion Uptake Enhancement
4,4,4-Trifluoro-3-phenylbut-2-enoic acid has been found to affect ion uptake in rice seedlings . Uptake of K+ and NO3 − decreased drastically in the roots whose elongation was increased by 80% by a continuous supply of 10–5 mol L–1 TFIBA . In contrast, uptake of both ions increased significantly in the roots whose elongation was increased by 40% with a supply of TFIBA only during seed germination .
Seed Germination
Treatment with TFIBA during germination promotes root elongation without inhibiting root hair formation and increases ion uptake by seedlings . This suggests that 4,4,4-Trifluoro-3-phenylbut-2-enoic acid could be used to enhance seed germination and early seedling growth .
Synthesis of Novel Fluorinated Compounds
4,4,4-Trifluoro-3-phenylbut-2-enoic acid can be used in the synthesis of novel fluorinated compounds . For example, (S)- (+)-TFIBA, which was prepared by an enzymatic method and markedly promotes root growth of Chinese cabbage, lettuce and rice plants, is a novel fluorinated plant growth regulator .
Investigation of Regioselectivity
Although not directly related to 4,4,4-Trifluoro-3-phenylbut-2-enoic acid, its analog, Ethyl 4,4,4-trifluoro-2-butynoate, has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests potential applications of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid in similar chemical investigations .
Safety and Hazards
properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLDRXUDBMVNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353979 | |
Record name | 4,4,4-trifluoro-3-phenylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-phenyl-2-butenoic acid | |
CAS RN |
2143-93-3 | |
Record name | 4,4,4-trifluoro-3-phenylbut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the benzene ring and the ethylene group in the structure of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid?
A1: The research paper states that the dihedral angle between the benzene ring and the ethylene plane in 4,4,4-Trifluoro-3-phenylbut-2-enoic acid is 76.34° with a standard deviation of 0.11°. [] This information suggests that the two planes are not coplanar and adopt a somewhat perpendicular orientation with respect to each other.
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